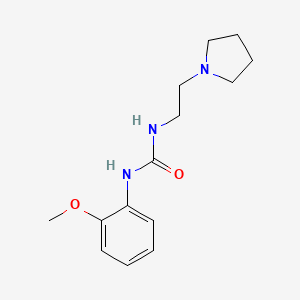
N-(2-methoxyphenyl)-N'-(2-pyrrolidin-1-ylethyl)urea
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(2-pyrrolidin-1-ylethyl)urea, also known as MPPEU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPEU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to investigations into its mechanism of action and potential uses in research.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N'-(2-pyrrolidin-1-ylethyl)urea involves its binding to the sigma-1 receptor, which is a chaperone protein that interacts with several other proteins in the cell. Binding of this compound to the sigma-1 receptor can modulate the activity of these proteins, leading to changes in cellular function. The exact mechanism by which this compound modulates sigma-1 receptor function is still being investigated, but it is thought to involve changes in protein-protein interactions and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These include changes in calcium signaling, modulation of ion channel activity, and alterations in neurotransmitter release. This compound has also been investigated for its potential neuroprotective effects, as it has been shown to reduce cell death in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-(2-pyrrolidin-1-ylethyl)urea has several advantages for use in laboratory experiments, including its high affinity for the sigma-1 receptor and its ability to modulate cellular function. However, there are also limitations to its use, including the need for specialized equipment and expertise for its synthesis and handling. Additionally, the exact mechanism of action of this compound is still being investigated, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-N'-(2-pyrrolidin-1-ylethyl)urea, including investigations into its potential therapeutic uses in neurodegenerative diseases and pain management. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular function. Finally, the development of new compounds based on the structure of this compound may lead to the discovery of novel drugs with therapeutic potential.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(2-pyrrolidin-1-ylethyl)urea has been investigated for its potential use as a tool compound for studying the function of the sigma-1 receptor. This receptor is involved in several physiological processes, including pain perception, mood regulation, and neuroprotection. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for investigating the role of this receptor in various biological processes.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-7-3-2-6-12(13)16-14(18)15-8-11-17-9-4-5-10-17/h2-3,6-7H,4-5,8-11H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWIUEWZXRZBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



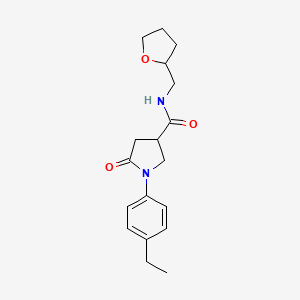
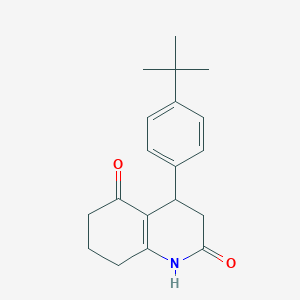
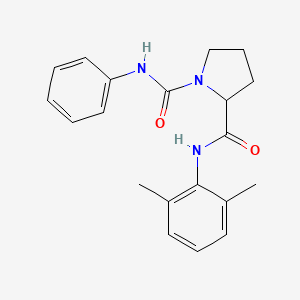
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4418896.png)
![N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide](/img/structure/B4418897.png)
![N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4418906.png)

![1-adamantyl(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)methanone](/img/structure/B4418927.png)
![1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline](/img/structure/B4418931.png)
amine hydrochloride](/img/structure/B4418936.png)
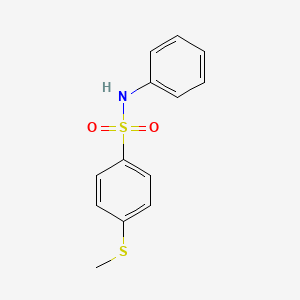
![N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4418962.png)
![2-(4-chlorophenoxy)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4418987.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B4418998.png)